(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a cyclohexyl ring, and a sulfanylideneimidazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the chlorinated methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorinated methoxyphenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Gallium arsenide (GaAs): A semiconductor material with applications in electronics.
Uniqueness
(5Z)-5-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated methoxyphenyl group, a cyclohexyl ring, and a sulfanylideneimidazolidinone moiety sets it apart from other compounds, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H23ClN2O3S/c1-3-9-26-18-15(21)10-13(12-17(18)25-2)11-16-19(24)23(20(27)22-16)14-7-5-4-6-8-14/h3,10-12,14H,1,4-9H2,2H3,(H,22,27)/b16-11- |
InChI Key |
HFFFCWRFPPYIEW-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Cl)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Cl)OCC=C |
Origin of Product |
United States |
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